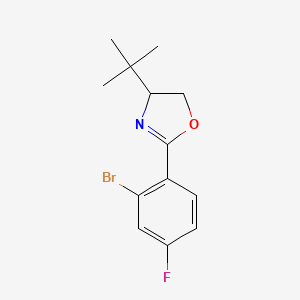![molecular formula C44H70O23 B14798046 [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14798046.png)
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rebaudioside A is a steviol glycoside derived from the leaves of the Stevia rebaudiana plant. It is known for being approximately 240 times sweeter than sucrose, making it a popular natural sweetener. Unlike other steviol glycosides, Rebaudioside A is less bitter and more stable, which enhances its desirability as a sugar substitute .
准备方法
Synthetic Routes and Reaction Conditions
Rebaudioside A can be synthesized through enzymatic conversion of stevioside, another steviol glycoside. This process involves the use of recombinant UDP-glucosyltransferase from Stevia rebaudiana and sucrose synthase from Arabidopsis thaliana. The conversion occurs via regeneration of UDP-glucose by sucrose synthase .
Industrial Production Methods
Industrial production of Rebaudioside A typically involves extraction from Stevia rebaudiana leaves. The process includes drying, crushing, and extracting the leaves in hot water. The extract is then treated with ferric chloride and calcium oxide to precipitate impurities, followed by filtration. The filtrate is passed through an adsorption resin to trap the steviol glycosides, which are then released using ethanol. The ethanol extract is further purified using ion exchange resin and decolorized with activated carbon before being spray-dried to obtain high-purity Rebaudioside A .
化学反应分析
Types of Reactions
Rebaudioside A undergoes several types of chemical reactions, including:
Oxidation: Rebaudioside A can be oxidized to form various degradation products.
Hydration: Acid-catalyzed hydration can lead to the formation of tertiary alcohols.
Epoxidation: Epoxidation of the exomethylene group can result in ring opening and rearrangement.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydration: Acidic conditions, such as the presence of hydrochloric acid, facilitate hydration reactions.
Epoxidation: Peracids like m-chloroperbenzoic acid are used for epoxidation reactions.
Major Products
Oxidation: Various degradation products, including carboxylic acids and aldehydes.
Hydration: Tertiary alcohols.
Epoxidation: Epoxides and rearranged alkenes.
科学研究应用
Rebaudioside A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions.
Biology: Investigated for its potential antioxidant properties and its role in reducing oxidative stress.
Medicine: Studied for its anti-diabetic effects, including its ability to lower blood glucose levels and improve insulin sensitivity.
Industry: Widely used as a natural sweetener in food and beverages, particularly in products aimed at reducing sugar content
作用机制
Rebaudioside A exerts its effects primarily through its interaction with sweet taste receptors on the tongue. It binds to the T1R2 and T1R3 receptor subunits, which are part of the G-protein-coupled receptor family. This binding triggers a signal transduction pathway that results in the perception of sweetness. Additionally, Rebaudioside A has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which contributes to its anti-diabetic effects .
相似化合物的比较
Similar Compounds
Stevioside: Another steviol glycoside, less sweet and more bitter than Rebaudioside A.
Rebaudioside C: Similar in structure but less sweet and more bitter.
Dulcoside A: Less sweet and has a different taste profile
Uniqueness
Rebaudioside A stands out due to its high sweetness, stability, and minimal bitterness compared to other steviol glycosides. Its unique combination of properties makes it the preferred choice for use as a natural sweetener in various food and beverage products .
属性
分子式 |
C44H70O23 |
|---|---|
分子量 |
967.0 g/mol |
IUPAC 名称 |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C44H70O23/c1-17-11-43-9-5-22-41(2,7-4-8-42(22,3)40(59)66-38-33(58)30(55)26(51)20(14-47)62-38)23(43)6-10-44(17,16-43)67-39-35(65-37-32(57)29(54)25(50)19(13-46)61-37)34(27(52)21(15-48)63-39)64-36-31(56)28(53)24(49)18(12-45)60-36/h18-39,45-58H,1,4-16H2,2-3H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,41-,42-,43-,44+/m1/s1 |
InChI 键 |
HELXLJCILKEWJH-TYDJEELFSA-N |
手性 SMILES |
C[C@@]12CCC[C@@](C1CC[C@]34C2CC[C@](C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |
规范 SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one](/img/structure/B14797965.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3,3-bis[N-methyl-3,4-bis(phenylmethoxy)anilino]propyl-methylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14797967.png)
![(4'-{4-[1-(2-Chloro-phenyl)-ethoxycarbonylamino]-3-methyl-isoxazol-5-yl}-biphenyl-4-yl)-acetic acid ethyl ester](/img/structure/B14797968.png)
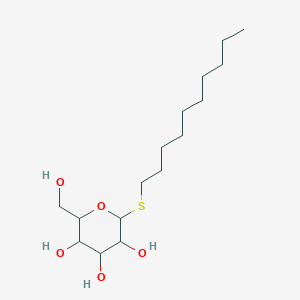
![3-Bromo-7-chloro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14797985.png)
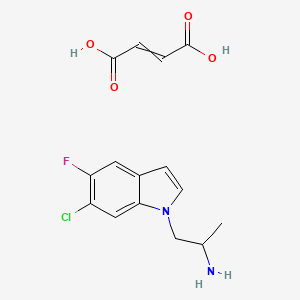
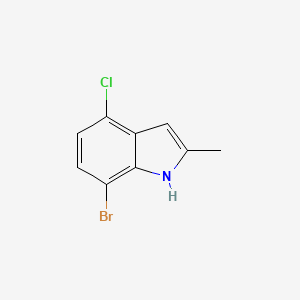

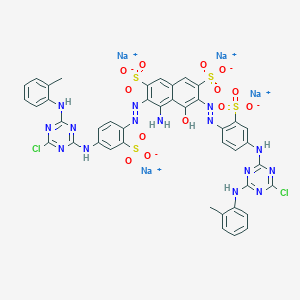

![S-ethyl 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanethioate](/img/structure/B14798022.png)
![(E)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine](/img/structure/B14798038.png)
![Ditert-butyl 2-[[4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B14798040.png)
